molecular formula C14H20N2O B13604173 N-[4-(piperidin-4-ylmethyl)phenyl]acetamide

N-[4-(piperidin-4-ylmethyl)phenyl]acetamide

Cat. No.: B13604173
M. Wt: 232.32 g/mol
InChI Key: WHJMCFFBDGSCPU-UHFFFAOYSA-N
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Description

N-[4-(piperidin-4-ylmethyl)phenyl]acetamide is a compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-4-ylmethyl)phenyl]acetamide typically involves the reaction of 4-(piperidin-4-ylmethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-4-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(piperidin-4-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(piperidin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenylacetamide moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-[4-(piperidin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C14H20N2O/c1-11(17)16-14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17)

InChI Key

WHJMCFFBDGSCPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC2CCNCC2

Origin of Product

United States

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